molecular formula C21H23F3N4O3 B2553291 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797831-16-3

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2553291
CAS No.: 1797831-16-3
M. Wt: 436.435
InChI Key: UFFKRHKTBPUYRH-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a hybrid structure combining a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, a pyrrolidone core, and a 3-methoxyphenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent introduces steric constraints that may influence binding specificity in biological targets . The 3-methoxyphenyl group contributes to π-π stacking interactions, commonly exploited in kinase inhibitors or GPCR-targeted therapeutics. This compound’s molecular weight (calculated: ~463.4 g/mol) and logP (estimated: ~2.8) suggest moderate bioavailability, aligning with trends observed in related pyrrolidone-pyrazole hybrids .

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-31-16-4-2-3-15(10-16)27-12-14(9-19(27)29)20(30)25-7-8-28-17(13-5-6-13)11-18(26-28)21(22,23)24/h2-4,10-11,13-14H,5-9,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKRHKTBPUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrrolidine moiety, and various functional groups that contribute to its biological activity. The molecular formula is C19H22F3N5OC_{19}H_{22}F_3N_5O with a molecular weight of approximately 397.4 g/mol.

PropertyValue
Molecular FormulaC19H22F3N5O
Molecular Weight397.4 g/mol
LogP3.5862
Polar Surface Area37.92 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and pain pathways. It has been suggested that the pyrazole moiety plays a crucial role in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related pyrazole derivatives demonstrated their ability to inhibit COX-2 activity effectively, leading to reduced inflammation in animal models .

Analgesic Properties

The analgesic effects of this compound have also been noted in preclinical studies. By modulating the pain signaling pathways, it may provide relief from conditions such as arthritis and other inflammatory disorders. The inhibition of COX enzymes is a well-established mechanism for analgesic activity in similar compounds .

Case Studies

Case Study 1: In Vivo Efficacy
In a study evaluating the efficacy of a structurally similar compound in a rat model of arthritis, the administration of the compound resulted in a significant reduction in paw swelling and pain scores compared to control groups. The mechanism was attributed to the inhibition of inflammatory mediators such as prostaglandins .

Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption and metabolism of related pyrazole derivatives, revealing favorable bioavailability and half-life profiles that support their potential use in chronic inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C17H18F3N3O
  • Molecular Weight : 337.34 g/mol
  • Key Structural Features :
    • A pyrrolidine ring
    • A pyrazole moiety with trifluoromethyl substitution
    • An ethyl linker connecting the pyrazole and pyrrolidine units

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and pyrazole have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The specific compound under consideration may act similarly, warranting further investigation.

Anti-inflammatory Properties

In silico molecular docking studies suggest that this compound could inhibit enzymes like 5-lipoxygenase, which are pivotal in inflammatory processes . Such inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory diseases such as arthritis.

Antioxidant Activity

Compounds structurally related to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage . This activity is crucial in developing therapies for neurodegenerative diseases.

Pharmaceutical Development

Given its promising biological activities, this compound can be explored for development into pharmaceuticals targeting cancer, inflammation, and oxidative stress-related disorders. Its unique structure may allow for the creation of novel drug candidates with improved efficacy and safety profiles.

Research Reagents

As a synthetic intermediate or reagent, this compound can be utilized in research laboratories focused on drug discovery and development.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer effects of a related pyrazole derivative on breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of the PI3K/Akt signaling pathway .

Study 2: Anti-inflammatory Mechanism

Another investigation utilized molecular docking to predict the binding affinity of similar compounds to 5-lipoxygenase. Results indicated that these compounds could serve as potential leads for new anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Chloro/Cyano Groups: The target compound’s 3-CF₃ group offers superior electronegativity and steric bulk compared to chloro or cyano substituents in compounds like 3a–3e . This likely enhances target binding affinity and resistance to oxidative metabolism.

Cyclopropyl vs.

Pyrrolidone Core : The 5-oxopyrrolidine moiety in the target compound provides a hydrogen-bond acceptor site absent in simpler pyrazole-carboxamides (e.g., 3a–3e), which may improve solubility and target engagement .

Pharmacological Implications

Its 3-methoxyphenyl group mirrors motifs in selective serotonin reuptake inhibitors (SSRIs), though this remains speculative without direct assay data.

Research Findings and Gaps

  • Synthesis: No direct synthesis protocol for the target compound is described in the evidence, though methodologies from could be adapted.
  • Stability : Cyclopropyl-containing pyrazoles generally exhibit better thermal stability (higher melting points) than chlorinated analogues , but hydrolytic stability under physiological conditions requires further study.
  • Bioactivity : Compared to compound 3a (which lacks a pyrrolidone core), the target molecule’s additional hydrogen-bonding capacity may improve target selectivity but could reduce membrane permeability.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step strategies:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones under acidic conditions (e.g., acetic acid) .
  • Pyrrolidinone coupling : Reacting 5-oxopyrrolidine-3-carboxamide intermediates with activated pyrazole-ethyl bromides via nucleophilic substitution (e.g., K₂CO₃ in DMF at room temperature) .
  • Functionalization : Introducing the 3-methoxyphenyl group through Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

Q. What characterization techniques are critical for confirming the compound’s structure?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl, cyclopropyl) .
  • X-ray crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for related pyrazole-carboxamides .
  • HPLC-MS : Ensure purity (>95%) and validate molecular weight .

Q. How can researchers ensure purity during synthesis?

  • Chromatographic purification : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization .
  • In-process monitoring : Track reaction progress via TLC or LC-MS to minimize byproducts .

Advanced Research Questions

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